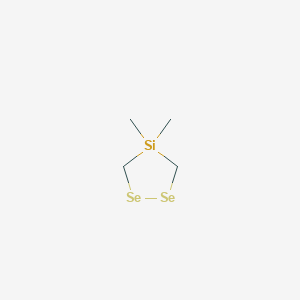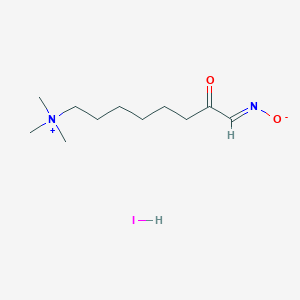![molecular formula C22H40N2Sn B15173156 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- CAS No. 919079-44-0](/img/structure/B15173156.png)
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- is a complex organic compound that features a pyridine ring substituted with a pyrrolidinyl group and a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- typically involves multi-step organic reactionsThe tributylstannyl group is then introduced via a stannylation reaction, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetically recoverable catalysts can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tributylstannyl group can be substituted with other functional groups through cross-coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrrolidine: A saturated heterocycle that shares the pyrrolidinyl group.
Tributylstannane: A compound containing the tributylstannyl group, used in similar stannylation reactions
Uniqueness
The presence of both the pyrrolidinyl and tributylstannyl groups allows for diverse chemical transformations and interactions .
Propiedades
Número CAS |
919079-44-0 |
|---|---|
Fórmula molecular |
C22H40N2Sn |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
tributyl-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]stannane |
InChI |
InChI=1S/C10H13N2.3C4H9.Sn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;3*1-3-4-2;/h2,6,8,10H,3,5,7H2,1H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
Clave InChI |
MNLILPPRZZRGSD-CZEDPBFNSA-N |
SMILES isomérico |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)[C@@H]2CCCN2C |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
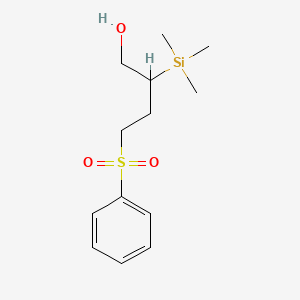
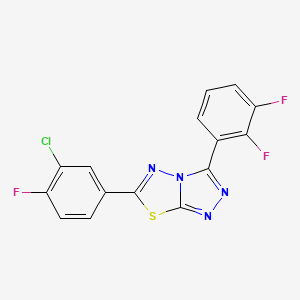
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
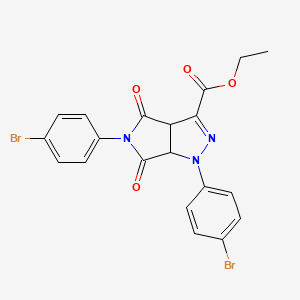
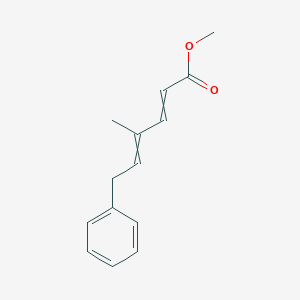
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)
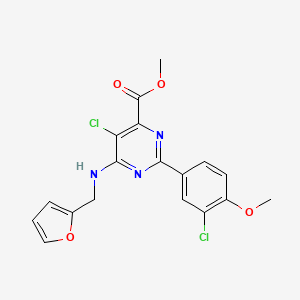
![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)
